DM1-Smcc

Descripción general

Descripción

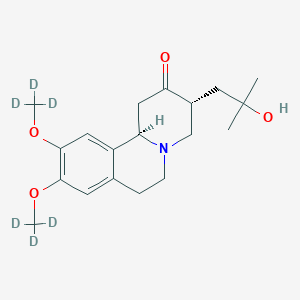

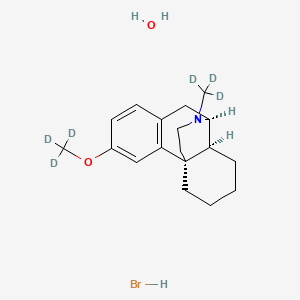

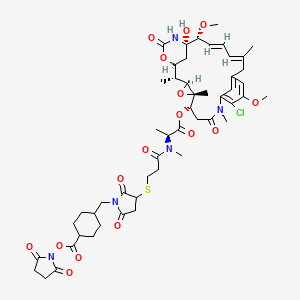

DM1-SMCC is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and SMCC as a linker to make antibody drug conjugates (ADCs) . It was developed to overcome systemic toxicity associated with maytansine and to enhance tumor-specific delivery .

Molecular Structure Analysis

DM1-SMCC has a molecular formula of C51H66ClN5O16S . Its exact mass is 1071.39 and its molecular weight is 1072.620 . The InChIKey of DM1-SMCC is IADUWZMNTKHTIN-MLSWMBHTSA-N .

Physical And Chemical Properties Analysis

DM1-SMCC has a molecular weight of 1072.6 g/mol . Its exact mass is 1071.39 . The compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Stability of ADCs : DM1 is linked to antibodies via the maleimide moiety of the SMCC linker in ADCs like ado-trastuzumab emtansine (Kadcyla). Studies have focused on the stability of this linkage and its impact on the pharmacokinetics of the ADCs. They found that the thiol-maleimide linkage in these ADCs is relatively stable, influencing the clearance rates and the release of the cytotoxic agent in the plasma (Ponte et al., 2016).

Site-specific and Hydrophilic ADCs : Research has been done to improve ADCs by using site-specific conjugation methods and hydrophilic linkers. This approach reduces the use of organic solvents in the manufacturing process, potentially reducing aggregation during conjugation. The addition of polyethylene glycol (PEG) moieties to the SMCC-DM1 linker-drug can enhance the hydrophilicity of the conjugate (Shao et al., 2018).

Preclinical Development of ADCs : IMGN289, another ADC utilizing SMCC-DM1, has been studied for its pharmacokinetic properties and potential in treating EGFR-positive cancers. The studies suggest that the ADC retains the pharmacokinetic properties of its antibody component and avoids payload release via thiol-maleimide exchange (Ponte et al., 2013).

Anti-CD37 Antibody-Drug Conjugate IMGN529 : This conjugate uses a humanized IgG1 antibody linked to DM1 via the SMCC linker for targeting CD37-positive B-cells in malignancies. It induces cytotoxic activities through various mechanisms, demonstrating the versatility of DM1-SMCC in ADCs (2020).

Improved ADCs Targeting PD-L1 Positive Cancer Cells : A study designed scPDL1-DM1 drug conjugate for specific targeting of PD-L1 positive tumor cells. The conjugate showed specific binding and in vitro anti-cell proliferation activity, indicating its potential for clinical therapeutics development (Kalim et al., 2020).

Antibody-maytansinoid Conjugates Bypassing Multidrug Resistance : Research has shown that conjugating DM1 to antibodies via hydrophilic linkers can produce ADCs that are more effective against multidrug-resistant cancer cells. This approach could lead to the development of more effective cancer treatments (Kovtun et al., 2010).

Safety And Hazards

DM1-SMCC is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

Direcciones Futuras

The future directions of DM1-SMCC research involve understanding the mechanisms of resistance and finding ways to overcome them . There is also interest in studying the impact of the drug payload, particularly the ability of the payload to diffuse outside of the original targeted cell into adjacent cells .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUWZMNTKHTIN-MLSWMBHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H66ClN5O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1072.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DM1-Smcc | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.